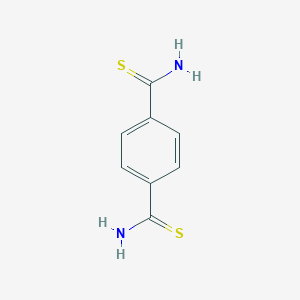

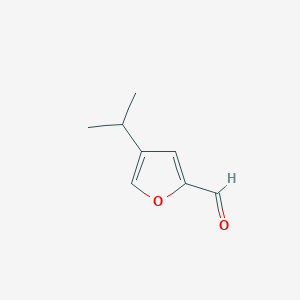

![molecular formula C10H9BrO2 B174795 2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene CAS No. 197805-26-8](/img/structure/B174795.png)

2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

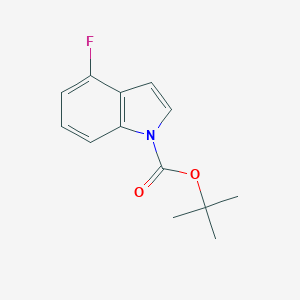

“2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene” is also known as “2-Bromo-3’,4’-(methylenedioxy)propiophenone”. It is an analytical reference standard categorized as a precursor in the synthesis of cathinones . This compound belongs to the class of propiophenone derivatives and contains a bromine atom substituted at the 2-position and a methylenedioxy group (molecular bridge consisting of two oxygen atoms) at the 3′ and 4′ positions of the phenyl ring .

Synthesis Analysis

The synthesis of “2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene” involves a Grignard reaction between ethylmagnesium bromide and piperonylonitrile . Protodeboronation of pinacol boronic esters using a radical approach is also reported . This compound can be prepared via a Grignard reaction between ethylmagnesium bromide and piperonylonitrile .

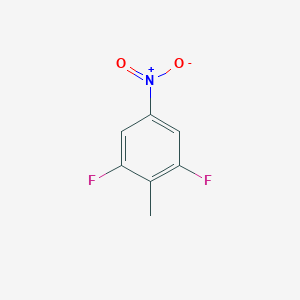

Molecular Structure Analysis

The molecular formula of “2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene” is C10H9BrO3 . The InChI code is InChI=1S/C10H9BrO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3 .

Chemical Reactions Analysis

This compound is a precursor in the synthesis of cathinones . It can be used in the synthesis of methylone and various other substituted methylenedioxy-phenethylamine derivatives .

Physical And Chemical Properties Analysis

The compound is a crystalline solid . It is soluble in chloroform and has a solubility of 1 mg/mL in DMSO and ethanol . The molecular weight is 257.1 .

Applications De Recherche Scientifique

- Summary : This study investigated the bromination of various acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent .

- Methods : The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored. The experiment was conducted at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

- Results : All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

- Summary : This research analyzed the products and reaction mechanism of the polymerization reaction of 2-bromo-3-methoxythiophene .

- Methods : The gas, liquid, and solid states were investigated using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .

- Results : A side reaction of the autopolymerization reaction was found and it was estimated that the polymerization reaction mechanism occurred in multiple steps .

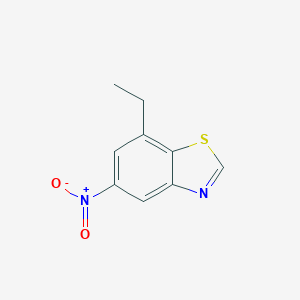

- Summary : This research involves the application of thiazolium salts, such as 2-bromo-3-ethyl-4-methylthiazolium tetrafluoroborate (BEMT), in peptide synthesis .

- Methods : The compound BEMT can be prepared from 2-bromo-3-ethyl-4-methylthiazole .

- Results : This approach has been successful in the synthesis of peptides .

Application of α-bromination reaction on acetophenone derivatives in experimental teaching

Autopolymerization of 2-bromo-3-methoxythiophene

Peptide synthesis using thiazolium salts

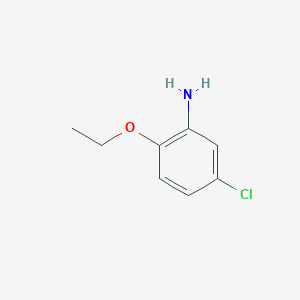

- Summary : MDP2P is a chemical compound consisting of a phenylacetone moiety substituted with a methylenedioxy functional group. It is commonly synthesized from either safrole (which, for comparison, is 3- [3,4- (methylenedioxy)phenyl]-2-propene) or its isomer isosafrole .

- Methods : The synthesis involves oxidation using the Wacker oxidation or peroxyacid oxidation methods .

- Results : MDP2P is a precursor in the chemical synthesis of the methylenedioxyphenethylamine (MDxx) class of compounds, the classic example of which is 3,4-methylenedioxy-N-methylamphetamine (MDMA) .

- Summary : The last two decades have seen a revival of interest in the entactogen 3,4-methylenedioxy-N-methylamphetamine (MDMA) as an adjunct to psychotherapy, particularly for the treatment of post-traumatic stress disorder .

- Methods : MDMA is used as an adjunct to psychotherapy, particularly for the treatment of post-traumatic stress disorder .

- Results : While clinical results are highly promising, and MDMA is expected to be approved as a treatment in the near future, it is currently the only compound in its class of action that is being actively investigated as a medicine .

Synthesis of 3,4-Methylenedioxyphenylpropan-2-one (MDP2P)

Psychotherapy Applications of 3,4-Methylenedioxymethamphetamine (MDMA)

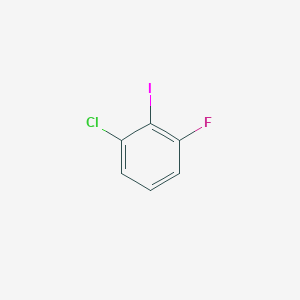

- Synthesis of 1,3-Benzodioxole Derivatives

- Summary : 1,3-Benzodioxole derivatives have been synthesized from various precursors, including compounds similar to “2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene”. These derivatives have found applications in the synthesis of pharmaceuticals and agrochemicals .

- Methods : The synthesis typically involves a cyclization reaction, followed by functional group interconversion .

- Results : The resulting 1,3-benzodioxole derivatives exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Propriétés

IUPAC Name |

5-(2-bromoprop-2-enyl)-1,3-benzodioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5H,1,4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMSHFDVPCBVQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC2=C(C=C1)OCO2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641247 |

Source

|

| Record name | 5-(2-Bromoprop-2-en-1-yl)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-[(3,4-Methylenedioxy)phenyl]-1-propene | |

CAS RN |

197805-26-8 |

Source

|

| Record name | 5-(2-Bromoprop-2-en-1-yl)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-(Benzo[1,2-d:5,4-d']bis(oxazole)-2,6-diyl)dianiline](/img/structure/B174723.png)

![7,8-dimethoxy-2-(2-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B174730.png)

![3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide](/img/structure/B174749.png)